
3,5-Bis(4-fluorobenzoyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(4-fluorobenzoyl)phenol is an aromatic compound with significant applications in various fields, including polymer science and materials chemistry. This compound is characterized by the presence of two 4-fluorobenzoyl groups attached to a phenol ring at the 3 and 5 positions. Its unique structure imparts distinct chemical and physical properties, making it a valuable building block in the synthesis of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-fluorobenzoyl)phenol typically involves a multi-step process. One common method is the Friedel-Crafts acylation of 3,5-dihydroxybenzoic acid with 4-fluorobenzoyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete acylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(4-fluorobenzoyl)phenol undergoes various chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the electron-donating hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: 3,5-Bis(4-fluorobenzyl)phenol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3,5-Bis(4-fluorobenzoyl)phenol has a wide range of applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of hyperbranched and dendritic polymers, which have applications in drug delivery, coatings, and adhesives.
Materials Chemistry: The compound is utilized in the development of advanced materials, such as ion-exchange membranes and gas separation membranes.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(4-fluorobenzoyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorobenzoyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify biological molecules through covalent bonding .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dihydroxy-4’-fluorobenzophenone
- 3,5-Dimethoxy-4’-fluorobenzophenone
- 3,5-Bis(4-chlorobenzoyl)phenol
Uniqueness
Compared to similar compounds, 3,5-Bis(4-fluorobenzoyl)phenol exhibits unique properties due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also impart distinct electronic effects, making the compound more suitable for specific applications in materials science and polymer chemistry .
Propiedades
Número CAS |
152993-92-5 |
|---|---|
Fórmula molecular |
C20H12F2O3 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
[3-(4-fluorobenzoyl)-5-hydroxyphenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H12F2O3/c21-16-5-1-12(2-6-16)19(24)14-9-15(11-18(23)10-14)20(25)13-3-7-17(22)8-4-13/h1-11,23H |
Clave InChI |
JPYRKTLIWNBXPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)O)C(=O)C3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
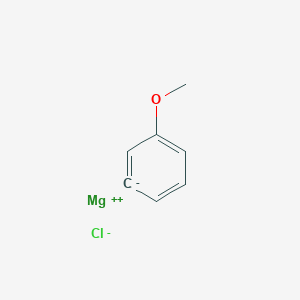
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)
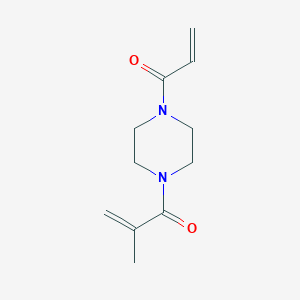
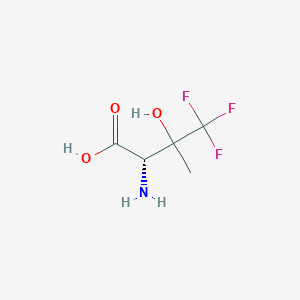
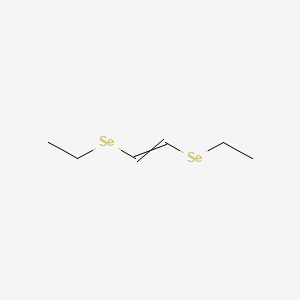


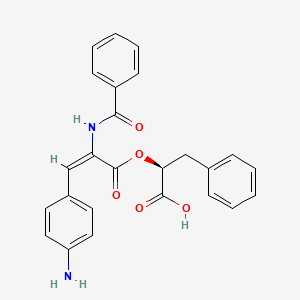
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

